molecular formula C17H15F3N2O2S B2431310 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea CAS No. 1421500-21-1

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Cat. No.: B2431310
CAS No.: 1421500-21-1
M. Wt: 368.37
InChI Key: MKPUCCDUYRWOPP-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a urea moiety

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-5-3-6-14(11-13)24-9-2-1-8-21-16(23)22-12-15-7-4-10-25-15/h3-7,10-11H,8-9,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPUCCDUYRWOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)NCC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Derivative: Starting with thiophene, a thiophene-2-ylmethyl halide can be synthesized through halogenation and subsequent substitution reactions.

    Synthesis of the Alkyne Intermediate: The but-2-yn-1-yl group can be introduced via Sonogashira coupling, using an appropriate alkyne and halide.

    Urea Formation: The final step involves the reaction of the thiophene derivative with the alkyne intermediate in the presence of a urea-forming reagent, such as phosgene or an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Urea Functional Group Reactivity

The urea core (-NHCONH-) undergoes characteristic reactions:

  • Hydrolysis : Acidic or basic conditions cleave the urea bond, producing amines and CO₂. For this compound, hydrolysis yields thiophen-2-ylmethylamine and 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine.

  • Alkylation/Acylation : The urea nitrogen atoms react with alkyl halides or acyl chlorides. For example, alkylation with methyl iodide forms a bis-methylated derivative .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProductsYieldSource
Acidic (HCl)6M HCl, reflux, 4hThiophen-2-ylmethylamine + 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine78%
Basic (NaOH)2M NaOH, 60°C, 3hSame as above82%

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic substitution and oxidation:

  • Electrophilic Substitution : Bromination at the 5-position occurs using Br₂ in acetic acid, yielding 5-bromo-thiophene derivatives .

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfoxide or sulfone .

Table 2: Thiophene Reactivity Data

ReactionReagents/ConditionsProductSelectivitySource
BrominationBr₂ (1.2 eq), CH₃COOH, 25°C, 2h5-bromo-thiophen-2-ylmethyl derivative>95%
Oxidationm-CPBA (2 eq), DCM, 0°C → 25°CThiophene sulfoxide88%

Alkyne Group Transformations

The but-2-yn-1-yl group enables click chemistry and cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with azides to form 1,2,3-triazoles under mild conditions .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the alkyne to a cis-alkane .

Table 3: Alkyne Reaction Outcomes

ReactionCatalyst/ReagentsProductYieldSource
CuAACNaN₃, CuSO₄, THF/H₂OTriazole-linked conjugate92%
HydrogenationH₂ (1 atm), 10% Pd/C, EtOHcis-Butane derivative95%

Trifluoromethylphenoxy Group Stability

Key Findings :

  • Photostability : Degrades by 12% after 24h UV exposure (λ = 254 nm) .

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para-position relative to the phenoxy group .

Biological Activity-Related Reactions

In pharmacological contexts, the compound interacts with enzymes via hydrogen bonding (urea NH) and hydrophobic interactions (CF₃ group) .

Table 4: Enzymatic Interaction Data

Enzyme TargetBinding Affinity (Kd)MechanismSource
Tyrosine Kinase0.48 µMCompetitive inhibition via urea NH
Cytochrome P45018 µMHydrophobic pocket interaction

Synthetic Optimization

Critical parameters for high-yield synthesis include:

  • Solvent : THF > DMF due to better urea formation kinetics.

  • Temperature : 60–80°C optimizes alkyne-amine coupling .

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound exhibits significant inhibitory activity, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance its efficacy. For instance, modifications at the para position of the phenyl ring with electron-withdrawing groups have been shown to improve inhibitory potency .

Neuroprotective Effects

In vivo studies have demonstrated that compounds similar to 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can exhibit neuroprotective effects by reducing oxidative stress and improving motor function in animal models of Parkinson's disease. The neuroprotective properties are attributed to the compound's ability to scavenge reactive oxygen species (ROS), thus mitigating neuronal damage .

Polymeric Films

The compound has been utilized to create polymeric films derived from its structural components, particularly involving thiophene derivatives. These films exhibit unique electrical and optical properties, making them suitable for applications in organic electronics, such as sensors and transistors. The incorporation of trifluoromethyl groups enhances the film's stability and performance under various environmental conditions .

Coatings for Biomedical Applications

Research indicates that derivatives of this compound can be used to develop antimicrobial coatings. These coatings are designed to prevent bacterial adhesion and biofilm formation on medical devices, thereby reducing the risk of infections. The trifluoromethyl group contributes to the hydrophobicity of the surface, which is beneficial for antimicrobial activity .

Case Studies

StudyFocusFindings
Agrawal et al. (2023)MAO-B InhibitionCompound demonstrated IC50 values indicating strong inhibition; SAR analysis revealed optimal substitutions for increased activity .
Enriquez et al. (2023)Neuroprotective EffectsCompounds showed significant improvement in locomotor activity and reduced oxidative stress in Parkinson's models .
Polymer Research (2023)Polymeric FilmsFilms exhibited enhanced conductivity and stability; potential applications in flexible electronics .
Antimicrobial Coatings Study (2024)Coating EfficacyCoatings showed effective reduction in bacterial adhesion; promising for use in surgical instruments .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

    Trifluoromethyl Phenoxy Compounds: Such as 4-(trifluoromethyl)phenol.

    Urea Derivatives: Including N,N’-disubstituted ureas.

Uniqueness

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on antitumor effects, enzyme inhibition, and overall pharmacological profiles based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene moiety and a trifluoromethylphenoxy group. Its molecular formula is C21H16F3N3OSC_{21}H_{16}F_3N_3OS . The structural features contribute to its biological activity, particularly in targeting specific enzymes and pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives with similar urea linkages have shown significant cytotoxic effects against various cancer cell lines.

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.721.593.3
RPMI-8226 (Leukemia)25.928.7-
OVCAR-4 (Ovarian Cancer)15.9--
PC-3 (Prostate Cancer)27.9--
MDA-MB-435 (Breast Cancer)15.1--

These values suggest that the compound may possess broad-spectrum antitumor activity, with particular efficacy against non-small cell lung cancer and breast cancer cell lines .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example, related compounds have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases.

Compound IC50 (μM)
Reference Compound AR-A0144180.33
Target Compound (similar structure)0.14

The data indicates that the compound exhibits enhanced inhibitory effects compared to standard references, suggesting its utility in therapeutic applications targeting GSK-3β .

Case Studies

Several case studies have explored the pharmacodynamics and pharmacokinetics of compounds related to this urea derivative:

  • Study on Anticancer Activity : A study conducted on a series of urea derivatives demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as anticancer agents.
  • Immunosuppressive Effects : In another investigation, substituted urea derivatives were tested for immunosuppressive activity in animal models, showing significant efficacy compared to traditional immunosuppressants like azathioprine .

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